Spectroscopic Profile of 1-(2,5-dimethylphenyl)-1H-pyrrole: An In-depth Technical Guide
Spectroscopic Profile of 1-(2,5-dimethylphenyl)-1H-pyrrole: An In-depth Technical Guide
Introduction
N-arylpyrroles are a class of heterocyclic compounds integral to the fields of medicinal chemistry, materials science, and chemical synthesis. Their unique electronic and structural properties make them valuable scaffolds in drug design and functional materials. The precise characterization of these molecules is paramount to ensuring their identity, purity, and suitability for downstream applications. This guide provides a comprehensive technical framework for the spectroscopic characterization of a specific derivative, 1-(2,5-dimethylphenyl)-1H-pyrrole .
As a Senior Application Scientist, my objective is not merely to present data but to provide a self-validating analytical workflow. This document outlines the expected spectroscopic profile of the title compound based on first principles and data from analogous structures. It details the causality behind experimental choices and provides researchers, scientists, and drug development professionals with the robust protocols necessary to acquire and interpret high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Synthetic Strategy
A definitive understanding of a molecule's spectroscopic signature begins with its structure. The title compound consists of a pyrrole ring N-substituted with a 2,5-dimethylphenyl group.
Caption: Molecular structure of 1-(2,5-dimethylphenyl)-1H-pyrrole.
The most common and efficient synthesis route for such N-substituted pyrroles is the Paal-Knorr reaction.[1][2] This method involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (2,5-dimethylaniline), typically under acidic conditions or heating, to form the pyrrole ring with water as the only byproduct. This synthetic context is crucial as it informs the expected structure and potential impurities.
Caption: General workflow for Paal-Knorr synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.[3] It provides detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.[4][5][6]
Experimental Protocol: ¹H and ¹³C NMR
A self-validating protocol ensures reproducibility and accuracy.
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is typically suitable for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
Advanced Experiments (Recommended): Perform Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments to differentiate between CH₃, CH₂, and CH carbons, which greatly aids in peak assignment.[7]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the molecule's unique proton environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.15 | d | 1H | H-6' | Aromatic proton adjacent to one other proton (H-4'). |
| ~7.05 | d | 1H | H-4' | Aromatic proton adjacent to one other proton (H-3'). |
| ~6.95 | s | 1H | H-3' | Aromatic proton with no adjacent protons, appearing as a singlet. |
| ~6.30 | t | 2H | H-3 / H-4 | Protons on the pyrrole ring, appearing as a triplet due to coupling with each other. |
| ~6.00 | t | 2H | H-2 / H-5 | Protons on the pyrrole ring, appearing as a triplet due to coupling with each other. |
| ~2.35 | s | 3H | C-8' (CH₃) | Methyl protons on the phenyl ring, appearing as a singlet. |
| ~2.10 | s | 3H | C-7' (CH₃) | Methyl protons on the phenyl ring, appearing as a singlet, potentially shifted upfield due to steric effects. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit 10 unique signals, as molecular symmetry is absent.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~138-140 | C-1' | Quaternary aromatic carbon directly attached to nitrogen. |
| ~136 | C-2' | Quaternary aromatic carbon bearing a methyl group. |
| ~133 | C-5' | Quaternary aromatic carbon bearing a methyl group. |
| ~130 | C-4' | Protonated aromatic carbon (CH). |
| ~128 | C-6' | Protonated aromatic carbon (CH). |
| ~127 | C-3' | Protonated aromatic carbon (CH). |
| ~121 | C-2 / C-5 | Pyrrole carbons adjacent to the nitrogen atom. |
| ~108 | C-3 / C-4 | Pyrrole carbons beta to the nitrogen atom. |
| ~21 | C-8' (CH₃) | Methyl carbon. |
| ~19 | C-7' (CH₃) | Methyl carbon, potentially shielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8]
Experimental Protocol: FT-IR
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Sampling Method: For a solid sample, the Attenuated Total Reflectance (ATR) method is highly recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal (or pure KBr pellet) must be recorded and subtracted from the sample spectrum.
Expected IR Absorption Bands
The IR spectrum will provide a unique "fingerprint" for the molecule, with key bands confirming its structural components.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic & Pyrrole C-H |
| 2980-2850 | C-H Stretch | Methyl (CH₃) groups[9] |
| ~1600, ~1500, ~1475 | C=C Stretch | Aromatic Ring[10] |
| ~1540 | C=C Stretch | Pyrrole Ring[11] |
| ~1380 | C-H Bend | Methyl (CH₃) groups[12] |
| ~1330 | C-N Stretch | Aryl-Nitrogen bond |
| 900-690 | C-H Bend (out-of-plane) | Aromatic substitution pattern |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.[13] Electron Ionization (EI) is a common technique for volatile, stable organic molecules.
Experimental Protocol: GC-MS (EI)
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a microliter volume into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.
-
GC Separation: Use a suitable capillary column (e.g., HP-5ms) to separate the analyte from any residual solvent or impurities. A temperature ramp program (e.g., 50°C to 280°C) is typically employed.
-
Ionization: In the MS source, bombard the eluted compound with high-energy electrons (standard 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., a quadrupole) and record their relative abundance.
Expected Mass Spectrum and Fragmentation
The analysis of the mass spectrum provides definitive confirmation of the molecular formula and offers structural insights.
-
Molecular Weight: The molecular formula is C₁₄H₁₅N, corresponding to a molecular weight of 197.28 g/mol .
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 197 . Aromatic systems are known to produce stable molecular ions that are readily detectable.[14][15]
-
Key Fragmentation Pathways: The fragmentation pattern provides a structural fingerprint.
Caption: Predicted major fragmentation pathways for 1-(2,5-dimethylphenyl)-1H-pyrrole.
-
Loss of a Methyl Radical ([M-15]): The most common initial fragmentation for alkyl-substituted aromatics is the loss of a methyl group (•CH₃) to form a stable cation at m/z = 182 .
-
Cleavage of the N-C(aryl) Bond: Scission of the bond between the pyrrole nitrogen and the phenyl ring can lead to two characteristic fragments: the dimethylphenyl cation (m/z = 105) or the pyrrole cation (m/z = 66), depending on which fragment retains the positive charge.
Conclusion
The unambiguous structural confirmation of 1-(2,5-dimethylphenyl)-1H-pyrrole relies on the synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity. Infrared spectroscopy confirms the presence of key functional groups (aromatic ring, methyl groups, C-N bond). Mass spectrometry validates the molecular weight and provides a characteristic fragmentation pattern. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent scientific endeavors.
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